An In-depth Technical Guide to the Physicochemical Properties of N-cyclopropylcyclohexanamine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of N-cyclopropylcyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of pharmaceutical research and organic synthesis, the meticulous characterization of novel chemical entities is paramount. N-cyclopropylcyclohexanamine hydrochloride presents itself as a molecule of interest, serving as a valuable building block in the creation of more complex chemical structures.[1] Its unique combination of a cyclohexyl and a cyclopropyl moiety attached to a central nitrogen atom offers a distinct three-dimensional architecture that can be pivotal in modulating biological activity. The hydrochloride salt form enhances the compound's stability and simplifies its handling in a laboratory environment.[1]
This guide is structured to provide a comprehensive overview of the physicochemical properties of N-cyclopropylcyclohexanamine hydrochloride. It is designed to be a practical resource, moving beyond a simple recitation of data to explain the causality behind experimental choices and to provide actionable protocols. While a complete experimental dataset for this specific molecule is not publicly available for all parameters, this guide synthesizes the known information with established principles of medicinal chemistry and analytical science to provide a robust framework for its evaluation.
Chemical Identity and Structure
N-cyclopropylcyclohexanamine hydrochloride is a secondary amine salt. The core structure features a cyclohexane ring and a cyclopropane ring bound to a nitrogen atom. The hydrochloride salt is formed by the protonation of the basic nitrogen atom by hydrochloric acid.
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IUPAC Name: N-cyclopropylcyclohexanamine hydrochloride
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Synonyms: N-cyclohexyl-N-cyclopropylamine hydrochloride[1]
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Molecular Formula: C₉H₁₈ClN[2]
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Molecular Weight: 175.70 g/mol [2]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | N-cyclopropylcyclohexanamine hydrochloride | |
| CAS Number | 874-64-6 | [1][2] |
| Molecular Formula | C₉H₁₈ClN | [2] |
| Molecular Weight | 175.70 g/mol | [2] |
| InChI | InChI=1S/C9H17N.ClH/c1-2-4-8(5-3-1)10-9-6-7-9;/h8-10H,1-7H2;1H | |
| InChIKey | BHEJSAFRFRRXIR-UHFFFAOYSA-N | |
| SMILES | C1CCC(CC1)NC2CC2.Cl | [2] |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These parameters influence its suitability for various applications, including as a synthetic intermediate or a potential active pharmaceutical ingredient (API).
Table 2: Known and Computationally Predicted Physicochemical Properties
| Property | Value | Method | Source |
| Physical State | Solid | Experimental | [3] |
| Appearance | Data not available | ||
| Melting Point | 147 °C | Experimental | [1] |
| Boiling Point | Data not available | ||
| Solubility | Data not available | ||
| pKa | Data not available | ||
| LogP | 2.4929 | Computational | [2] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Computational | [2] |
| Purity | ≥98% | Experimental | [2] |
Melting Point
The reported melting point of 147 °C for N-cyclopropylcyclohexanamine hydrochloride is indicative of a crystalline solid with a relatively stable lattice structure.[1] This property is a crucial parameter for material characterization and is often used as an initial indicator of purity.
Solubility
pKa
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of the molecule at different pH values. As a secondary amine hydrochloride, the pKa will be associated with the equilibrium between the protonated (ammonium) form and the neutral (amine) form. The pKa value is essential for predicting the behavior of the compound in biological systems, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. An experimental determination of the pKa is highly recommended for any research and development activities.
Synthesis and Purification
A detailed, experimentally verified synthesis protocol for N-cyclopropylcyclohexanamine hydrochloride is not publicly available. However, a plausible and common synthetic route for secondary amines of this type is through reductive amination.
Proposed Synthetic Pathway: Reductive Amination
This approach involves the reaction of cyclohexanone with cyclopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The final step is the formation of the hydrochloride salt.
Caption: Proposed synthetic workflow for N-cyclopropylcyclohexanamine hydrochloride.
Step-by-Step Experimental Protocol (Proposed)
It is crucial to note that this is a proposed protocol based on established chemical principles and should be optimized and validated in a laboratory setting.
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Imine Formation and Reduction:
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To a stirred solution of cyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopropylamine (1.1 eq).
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The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is then added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines.
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The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
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Work-up and Purification of the Free Base:
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Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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The organic layer is separated, and the aqueous layer is extracted with DCM.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
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The crude N-cyclopropylcyclohexanamine (free base) may be purified by column chromatography on silica gel if necessary.
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Hydrochloride Salt Formation:
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The purified free base is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
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A solution of hydrochloric acid in diethyl ether (e.g., 2 M) is added dropwise with stirring until precipitation is complete. The formation of a white solid indicates the hydrochloride salt.
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The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield N-cyclopropylcyclohexanamine hydrochloride.
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Analytical Methods for Characterization and Quality Control
A robust analytical methodology is essential for confirming the identity, purity, and stability of N-cyclopropylcyclohexanamine hydrochloride. While specific validated methods are not published, standard techniques for the analysis of amine hydrochlorides can be readily adapted.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Although experimental spectra are not publicly available, one can predict the expected chemical shifts and coupling patterns based on the molecular structure.
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Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks would include N-H stretching vibrations for the secondary amine salt and C-H stretching for the aliphatic and cyclopropyl groups.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base, the molecular ion peak would be expected at an m/z corresponding to its molecular weight.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method would be the standard approach for assessing the purity of N-cyclopropylcyclohexanamine hydrochloride.
Caption: General workflow for purity analysis by RP-HPLC.
Proposed HPLC Method Parameters
This proposed method would require validation according to ICH guidelines to ensure it is suitable for its intended purpose.[4][5][6][7]
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase: A mixture of acetonitrile and water (or a suitable buffer) with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape. A gradient elution may be necessary to separate any impurities.
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection: UV at a low wavelength (e.g., 200-220 nm) as the molecule lacks a strong chromophore.
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Injection Volume: 10 µL
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Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.
Safety and Handling
N-cyclopropylcyclohexanamine hydrochloride is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The material should be handled in a well-ventilated area or a fume hood. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.
Conclusion and Future Directions
N-cyclopropylcyclohexanamine hydrochloride is a chemical entity with potential applications in synthetic and medicinal chemistry. This guide has collated the available physicochemical data and provided a framework for its synthesis and analysis based on established scientific principles. However, it is evident that a comprehensive experimental characterization is still required. Future work should focus on the experimental determination of key properties such as solubility, pKa, and a full spectroscopic analysis. The development and validation of a robust analytical method for purity determination are also crucial next steps for any application of this compound in a research or development setting.
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